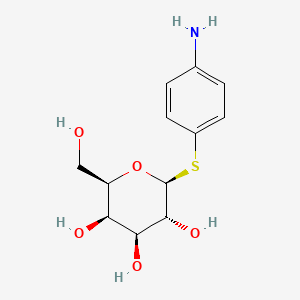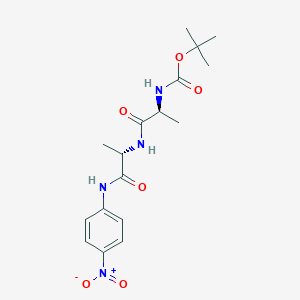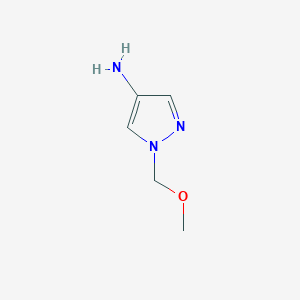
1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,2,4-triazole derivatives is well-represented and includes compounds with potential anticancer properties, as well as those with interesting chemical and physical properties.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions and subsequent functionalization of the triazole core. For instance, the synthesis of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines was achieved through a cyclization reaction between indole-3-carboxylic acid hydrazide and carbon disulfide under basic conditions, followed by S-benzylation . Although the specific synthesis of 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine is not detailed, similar synthetic strategies could be employed, with the introduction of the 4-fluorobenzyl group likely occurring through a nucleophilic substitution reaction or a reductive amination process.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be complex, with various substituents influencing the overall conformation and intermolecular interactions. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing a monoclinic system with specific geometric parameters . The presence of substituents such as the 4-fluorobenzyl group in 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine would similarly influence its molecular geometry and potential intermolecular interactions.
Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions, often influenced by the nature of their substituents. The papers provided do not detail specific reactions for 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine, but they do describe reactions involving similar compounds. For instance, the Fries rearrangement was used to synthesize a related compound under catalyst- and solvent-free conditions . The fluorine atom in the 4-fluorobenzyl group could potentially affect the reactivity of the compound, making it a suitable candidate for nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure and substituents. The papers describe properties such as thermal stability, moisture absorption, and hygrothermal stability for polyimide films derived from a fluorine-containing aromatic diamine . While these properties are specific to polyimides, they suggest that the introduction of fluorine atoms, as in the 4-fluorobenzyl group, could impart desirable physical and chemical characteristics to the compound. Additionally, the presence of intermolecular hydrogen bonds and other non-covalent interactions can significantly affect the compound's solid-state properties, as seen in the crystallographic analysis of similar compounds .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Analysis of Derivatives : 1,2,4-triazole derivatives like 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine have been synthesized and characterized, revealing varied intermolecular interactions critical for their biological activity (Shukla et al., 2014).
Chemical Properties and Applications
- Innovative Synthesis Techniques : A metal- and oxidant-free synthesis method for fully substituted 1H-1,2,4-triazol-3-amines has been developed, showcasing their broad application potential in organic and medicinal chemistry, as well as optical materials (Guo et al., 2021).
- Catalyst- and Solvent-Free Synthesis : Research demonstrates efficient synthesis methods for derivatives, involving catalyst- and solvent-free conditions, highlighting their potential in various chemical processes (Moreno-Fuquen et al., 2019).
- Metal Corrosion Inhibition : Certain triazole derivatives have been evaluated as corrosion inhibitors, demonstrating significant efficiency in protecting metals in acidic environments (Chaitra et al., 2015).
Biological and Pharmaceutical Applications
- Antimicrobial and Antioxidant Activities : Studies on benzimidazole derivatives containing 1,2,4-triazole have shown promising antimicrobial and antioxidant activities, indicating their potential in pharmaceutical applications (Menteşe et al., 2015).
- Antitumor Activity : Some triazole derivatives have been synthesized and shown to possess notable antitumor activity, suggesting their potential use in cancer treatment (Ye et al., 2015).
- Chemosensor Development : Novel triazole-based compounds have been synthesized for selective detection of important ions, indicating their use in environmental and biological sensor applications (Saleem et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEAJHSDNRJTAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427102 |
Source


|
| Record name | 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine | |
CAS RN |
832739-95-4 |
Source


|
| Record name | 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














